molecular formula C5H10O2 B1589197 2-(Oxetan-3-yl)ethanol CAS No. 251922-46-0

2-(Oxetan-3-yl)ethanol

Cat. No.: B1589197
CAS No.: 251922-46-0
M. Wt: 102.13 g/mol
InChI Key: LBOMVZHWFXVFLY-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)ethanol is an organic compound with the molecular formula C5H10O2. It features a four-membered oxetane ring attached to an ethanol moiety.

Biochemical Analysis

Biochemical Properties

The oxetane ring in 2-(Oxetan-3-yl)ethanol is known for its ring strain, making it highly reactive. This compound can be used to introduce the oxetane moiety into larger molecules, which can significantly alter their chemical properties

Molecular Mechanism

The synthesis of this compound involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide. This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It should be stored in an inert atmosphere, under -20C , suggesting that it may have specific stability and degradation characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yl)ethanol typically involves the formation of the oxetane ring followed by the introduction of the ethanol group. One common method is the cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields oxetane, which can then be further functionalized to introduce the ethanol group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of oxetane derivatives followed by specific functionalization steps to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Oxetan-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the stability and reactivity of the oxetane ring.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Oxetane: The parent compound with a similar four-membered ring structure.

    3-(Hydroxymethyl)oxetane: Another oxetane derivative with a hydroxymethyl group instead of an ethanol group.

    2-Methyloxetane: A methyl-substituted oxetane derivative

Uniqueness: 2-(Oxetan-3-yl)ethanol is unique due to the presence of both the oxetane ring and the ethanol moiety, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-(oxetan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOMVZHWFXVFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445595
Record name 2-(oxetan-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251922-46-0
Record name 2-(oxetan-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxetan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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